![molecular formula C21H28O7 B1207106 Picrasin G CAS No. 35598-69-7](/img/structure/B1207106.png)
Picrasin G
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Overview
Description
Picrasin G is a triterpenoid.
Scientific Research Applications
Antimalarial Properties
Picrasin G, along with other quassinoids found in Quassia amara, such as Picrasin K, has been studied for its potential antimalarial properties. Research indicates that these compounds show activity against Plasmodium falciparum, the parasite responsible for malaria. However, the activity demonstrated is relatively low, suggesting that further research is needed to assess their full potential as antimalarial agents (Cachet et al., 2012).
Anti-Cancer Properties
Picrasin G, as part of the quassinoid family, has been investigated for its anti-cancer properties. Quassinoids from various species, including Picrasma javanica, have shown promising results in inhibiting the proliferation of cancer cells. Studies have found that these compounds exhibit potent and selective antiproliferative activities against certain human cancer cell lines, such as pancreatic cancer PANC-1 cells. This suggests a potential role for Picrasin G in cancer research and treatment, although specific studies on Picrasin G are needed to confirm its efficacy (Win et al., 2016).
Pharmacological Synthesis
There is also interest in the enantioselective synthesis of quassinoids like Picrasin G. This research area focuses on developing methods to synthesize these compounds, which could be crucial for their pharmacological use. Successful synthesis methods can pave the way for further drug development and exploration of the therapeutic potentials of Picrasin G and related compounds (Kawada et al., 1989).
properties
CAS RN |
35598-69-7 |
---|---|
Product Name |
Picrasin G |
Molecular Formula |
C21H28O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(1S,2S,4S,6R,7S,9R,13S,17S)-4,13-dihydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione |
InChI |
InChI=1S/C21H28O7/c1-9-6-12(22)18(25)19(3)11(9)7-13-20(4)17(19)15(24)16(27-5)10(2)21(20,26)8-14(23)28-13/h9,11-13,17,22,26H,6-8H2,1-5H3/t9-,11+,12+,13-,17-,19+,20-,21-/m1/s1 |
InChI Key |
WUGDTWXOAUNOCM-NJECMDHZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@]4(CC(=O)O3)O)C)OC)C)C)O |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4(CC(=O)O3)O)C)OC)C)C)O |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4(CC(=O)O3)O)C)OC)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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